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molecular formula C14H11BrClNO3 B8502814 [4-Bromo-5-(4-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acetic acid CAS No. 62380-82-9

[4-Bromo-5-(4-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acetic acid

Cat. No. B8502814
M. Wt: 356.60 g/mol
InChI Key: LJOFMJVCYKMSDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04048191

Procedure details

A suspension of 0.9 g. of ethyl 4-bromo-5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetate in 5 ml of 0.5N sodium hydroxide solution containing a few drops of ethanol is heated under reflux for one hour. At the end of 1 hour it is cooled, diluted with water and filtered, and the filtrate washed with ether. The aqueous filtrate is then acidified with dilute hydrochloric acid and the resulting precipitated solid is collected and air dried. Recrystallization thereof from acetonitrile gives 4-bromo-5-(p-chlorobenzoyl)- 1-methylpyrrole-2-acetic acid as a pink solid; m.p. 190° C. (dec.)
Name
ethyl 4-bromo-5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:17][C:18]([O:20]CC)=[O:19])[N:5]([CH3:16])[C:6]=1[C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1>[OH-].[Na+].C(O)C.O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:17][C:18]([OH:20])=[O:19])[N:5]([CH3:16])[C:6]=1[C:7](=[O:15])[C:8]1[CH:9]=[CH:10][C:11]([Cl:14])=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
ethyl 4-bromo-5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(N(C1C(C1=CC=C(C=C1)Cl)=O)C)CC(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 0.9 g
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
At the end of 1 hour it is cooled
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filtrate washed with ether
CUSTOM
Type
CUSTOM
Details
the resulting precipitated solid
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
Recrystallization

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(N(C1C(C1=CC=C(C=C1)Cl)=O)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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